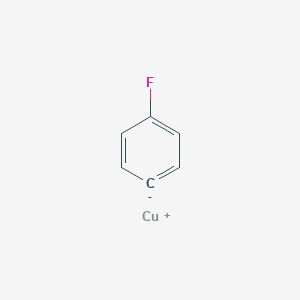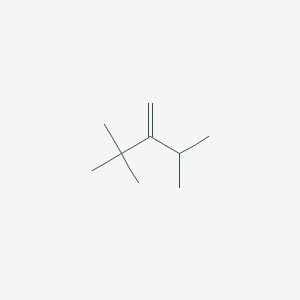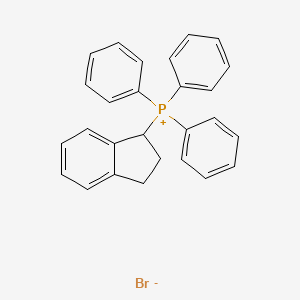![molecular formula C16H18O4S2 B14712145 Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl- CAS No. 22952-14-3](/img/structure/B14712145.png)
Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] is an organic compound with the molecular formula C16H18O2S2 It is a derivative of benzene, characterized by the presence of two sulfonyl groups attached to an ethanediyl bridge, which in turn is connected to two methyl-substituted benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylene glycol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final product by further reaction with another equivalent of 4-methylbenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl groups can yield thiols or sulfides.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Nitro or halogenated derivatives of the benzene rings.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying sulfonyl group interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] involves its interaction with molecular targets through the sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules, potentially inhibiting enzyme activity or altering protein function. The ethanediyl bridge provides flexibility, allowing the compound to adopt conformations that enhance binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Lacks the sulfonyl groups, resulting in different chemical reactivity and applications.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains ether linkages instead of sulfonyl groups, leading to different physical and chemical properties.
Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-: Features a methyl-substituted ethanediyl bridge, affecting its steric and electronic properties.
Uniqueness
Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] is unique due to the presence of sulfonyl groups, which impart distinct chemical reactivity and potential biological activity. These groups enhance the compound’s ability to interact with biomolecules, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
22952-14-3 |
|---|---|
Fórmula molecular |
C16H18O4S2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-methyl-4-[2-(4-methylphenyl)sulfonylethylsulfonyl]benzene |
InChI |
InChI=1S/C16H18O4S2/c1-13-3-7-15(8-4-13)21(17,18)11-12-22(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
ATPZFDFVYMLXFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


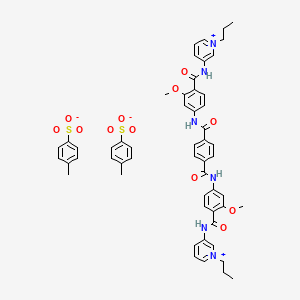
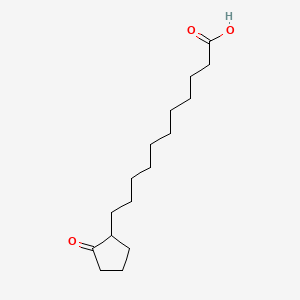


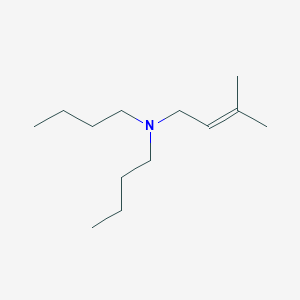
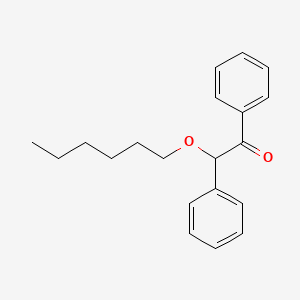
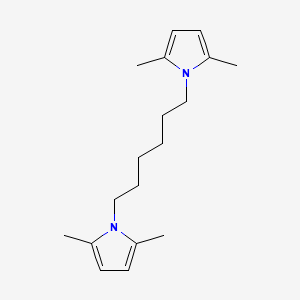
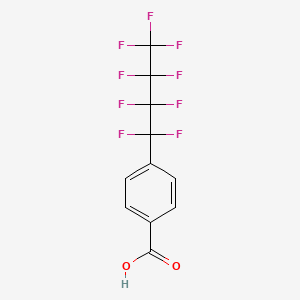
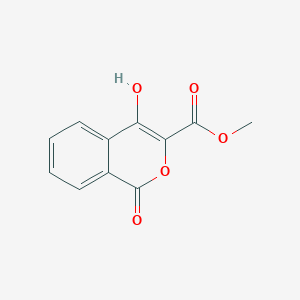
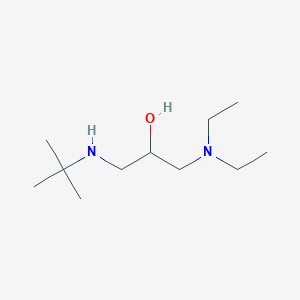
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
